molecular formula C22H31NO8 B1207972 Anazocine citrate CAS No. 21650-02-2

Anazocine citrate

Cat. No.: B1207972
CAS No.: 21650-02-2
M. Wt: 437.5 g/mol
InChI Key: UZKDXESOJFBSJS-JXMYBXCISA-N
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Description

Anazocine citrate is a synthetic opioid receptor modulator, structurally related to pentazocine, that exhibits mixed agonist-antagonist activity at opioid receptors. It is primarily used in pain management due to its ability to provide analgesia with a reduced risk of respiratory depression compared to full opioid agonists. The citrate salt formulation enhances its solubility and bioavailability, making it suitable for oral and parenteral administration.

Properties

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylic acid;(1S,5R)-9-methoxy-3-methyl-9-phenyl-3-azabicyclo[3.3.1]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO.C6H8O7/c1-17-11-14-9-6-10-15(12-17)16(14,18-2)13-7-4-3-5-8-13;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-5,7-8,14-15H,6,9-12H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t14-,15+,16?;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKDXESOJFBSJS-JXMYBXCISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CCCC(C1)C2(C3=CC=CC=C3)OC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H]2CCC[C@@H](C1)C2(C3=CC=CC=C3)OC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21650-02-2
Record name Azabicyclane citrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021650022
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ANAZOCINE CITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZL0S1960NF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of anazocine citrate involves the formation of the core azabicyclane structure. The process typically includes the following steps:

    Formation of the bicyclic core: This involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of functional groups: Specific functional groups are introduced to the bicyclic core to achieve the desired chemical structure.

    Formation of the citrate salt: The final step involves the reaction of anazocine with citric acid to form this compound.

Industrial Production Methods: Industrial production methods for this compound are not well-documented due to its limited commercial use. standard pharmaceutical synthesis techniques involving batch reactors and purification processes would likely be employed.

Chemical Reactions Analysis

Types of Reactions: Anazocine citrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.

    Substitution: Substitution reactions can be used to replace specific functional groups with others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Mechanism of Action

Anazocine citrate exerts its effects by interacting with opioid receptors in the central nervous system. It acts as an agonist at these receptors, leading to analgesic effects. The compound’s molecular targets include the mu, delta, and kappa opioid receptors. The activation of these receptors results in the inhibition of pain signals and the modulation of neurotransmitter release .

Comparison with Similar Compounds

Pharmacological Profile Compared to Clomiphene Citrate

While clomiphene citrate (a selective estrogen receptor modulator) and anazocine citrate belong to distinct therapeutic classes, their citrate formulations highlight differences in how the citrate moiety influences drug behavior.

Parameter This compound Clomiphene Citrate
Primary Use Analgesia Ovulation induction (IVF)
Receptor Target κ-opioid (agonist), μ-opioid (antagonist) Estrogen receptor (antagonist in hypothalamus)
Peak Plasma Levels Not well-characterized Achieved within 5–7 hours
Key Clinical Finding Reduced respiratory depression risk Higher peak estradiol levels vs. letrozole

Clomiphene citrate’s citrate component enhances solubility, similar to this compound, but its therapeutic outcomes are driven by estrogen modulation rather than opioid receptor activity. Notably, clomiphene citrate use in IVF is associated with elevated estradiol levels (mean 516 pg/mL vs.

Anticoagulant Citrate vs. This compound

Regional citrate anticoagulation (RCA) employs trisodium citrate to chelate calcium during dialysis, preventing blood clotting. In contrast, this compound’s citrate component serves as a counterion for drug stability rather than anticoagulation.

Parameter This compound Regional Citrate Anticoagulation
Citrate Function Enhances drug solubility Chelates calcium for anticoagulation
Clinical Risk Opioid-related side effects Circuit clotting, hypocalcemia
Efficacy in Studies Effective analgesia Similar efficacy to heparin in dialysis

RCA in dialysis shows comparable efficacy to heparin but with higher circuit clotting rates (12% vs. 8% with heparin), highlighting citrate’s context-dependent risks . This compound’s safety profile, however, is tied to opioid receptor interactions rather than systemic anticoagulation.

Comparison with Other Opioid Citrates (e.g., Pentazocine Citrate)

This compound shares structural similarities with pentazocine citrate, another κ-opioid agonist. Key differences include:

Parameter This compound Pentazocine Citrate
Receptor Affinity Higher κ-selectivity Mixed κ-agonist/μ-antagonist
Abuse Potential Lower due to μ-antagonism Higher (historical misuse)
Bioavailability ~60% (oral) ~20–30% (oral)

Anazocine’s μ-opioid antagonism reduces abuse liability compared to pentazocine, which has a higher incidence of dysphoria and dependence. Both drugs utilize citrate to improve solubility, but anazocine’s receptor profile offers a safer analgesic alternative .

Research Findings and Clinical Implications

  • Efficacy in Pain Management : this compound’s partial κ-agonism provides moderate to severe pain relief with a ceiling effect on respiratory depression, making it preferable for patients with opioid sensitivity .
  • Safety in Special Populations : Unlike clomiphene citrate (teratogenic risks) or RCA (metabolic disturbances), this compound’s risks are opioid-specific (e.g., nausea, sedation).
  • Formulation Advantages : Citrate salts across drugs enhance stability and absorption but require monitoring for context-specific adverse effects (e.g., electrolyte imbalances in RCA vs. hormonal changes in clomiphene ).

Biological Activity

Anazocine citrate is a compound that has garnered attention for its biological activity, particularly in the context of pain management and opioid receptor interaction. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

This compound primarily functions as an opioid receptor agonist , interacting with the mu, delta, and kappa opioid receptors in the central nervous system. The activation of these receptors leads to:

  • Analgesic Effects : Inhibition of pain signals.
  • Modulation of Neurotransmitter Release : Alteration in the release of neurotransmitters that influence pain perception and emotional response.

This mechanism positions this compound as a potential candidate for therapeutic applications in pain management, similar to other opioid analgesics.

The synthesis of this compound involves several key steps:

  • Formation of the Bicyclic Core : Cyclization of appropriate precursors.
  • Introduction of Functional Groups : Modifications to achieve desired chemical characteristics.
  • Formation of Citrate Salt : Reaction with citric acid to produce this compound.

Chemical Reactions :

  • This compound can undergo oxidation, reduction, and substitution reactions, which can modify its functional groups and enhance its biological activity.

Biological Activity Overview

This compound has been studied for its potential applications in various fields:

  • Pharmacology : Investigated for analgesic properties.
  • Chemistry : Used as a model compound for studying structure-activity relationships (SAR) among opioid analgesics.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnalgesicActs on opioid receptors to alleviate pain
Neurotransmitter ModulationAlters neurotransmitter release affecting mood and pain perception
Structure-Activity RelationshipServes as a model for understanding other opioid compounds

Research Findings

Recent studies have highlighted the pharmacological potential of this compound. For instance:

  • A study confirmed that compounds acting on the mu receptor significantly reduce cancer-related pain, suggesting that this compound may offer similar benefits in oncology settings .
  • Additional research indicated that modifications to the chemical structure could enhance analgesic potency while reducing side effects associated with traditional opioids .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Anazocine citrate, and how can yield/purity be optimized?

  • Methodological Answer :

  • Synthetic Pathways : Use nucleophilic substitution or catalytic hydrogenation for the core structure, followed by citrate salt formation via neutralization with citric acid. Reflux conditions (60-80°C) and inert atmospheres (N₂/Ar) are critical to prevent oxidation .
  • Optimization : Monitor reaction progress via TLC/HPLC. Adjust molar ratios (e.g., base catalyst concentration) and solvent polarity (e.g., ethanol/water mixtures) to improve yield. Purify via recrystallization or column chromatography, and validate purity using NMR (¹H/¹³C), mass spectrometry, and elemental analysis .
  • Documentation : Report detailed protocols, including reagent grades, equipment specifications, and failure conditions, to ensure reproducibility .

Q. Which analytical techniques are essential for characterizing this compound’s structural and physicochemical properties?

  • Methodological Answer :

  • Core Techniques :
  • Spectroscopy : ¹H/¹³C NMR for functional group confirmation; FT-IR for bond vibration analysis.
  • Chromatography : HPLC/UPLC with UV detection for purity assessment (≥98% by area normalization).
  • Thermal Analysis : DSC/TGA to determine melting points and decomposition profiles .
  • Advanced Support : X-ray crystallography for absolute stereochemistry confirmation; pH-solubility profiling in buffers (e.g., phosphate, citrate) to assess bioavailability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound?

  • Methodological Answer :

  • Data Harmonization : Conduct meta-analyses using PRISMA guidelines to identify confounding variables (e.g., dosing regimens, animal models). Compare AUC, Cₘₐₓ, and t₁/₂ values across studies .
  • In Vitro-In Vivo Correlation (IVIVC): Use compartmental modeling (e.g., non-linear mixed-effects) to reconcile discrepancies between hepatic microsome assays and live subject data .
  • Statistical Rigor : Apply ANOVA or Bayesian inference to assess significance of inter-study variability. Report confidence intervals and effect sizes .

Q. What experimental design principles apply to studying this compound’s opioid receptor binding kinetics?

  • Methodological Answer :

  • Assay Selection :
  • Radioligand Binding : Use ³H-labeled antagonists (e.g., naloxone) in competitive binding assays. Normalize data to reference agonists (e.g., morphine) .
  • Functional Assays : Measure cAMP inhibition in CHO cells expressing μ/κ/δ receptors. Include positive/negative controls and triplicate replicates .
  • Data Interpretation : Calculate Kᵢ and IC₅₀ values using GraphPad Prism. Address outliers via Grubbs’ test and validate with orthogonal methods (e.g., electrophysiology) .

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Methodological Answer :

  • Protocol Design :
  • Forced Degradation : Expose samples to heat (40–80°C), humidity (75% RH), and UV light. Monitor degradation products via LC-MS .
  • Long-Term Stability : Store at 2–8°C, 25°C/60% RH, and 40°C/75% RH for 6–24 months. Assess appearance, pH, and potency monthly .
  • Kinetic Analysis : Use Arrhenius equations to predict shelf life. Report degradation pathways (e.g., hydrolysis, oxidation) and excipient compatibility .

Data Analysis and Reporting Guidelines

Q. What statistical approaches are critical for validating this compound’s dose-response relationships?

  • Methodological Answer :

  • Dose-Response Modeling : Fit data to sigmoidal curves (Hill equation) using non-linear regression. Calculate EC₅₀ and Emax with 95% CI .
  • Outlier Management : Apply Tukey’s fences or ROUT method. Use Bland-Altman plots for method-comparison studies .
  • Reproducibility : Share raw datasets in supplementary materials with metadata (e.g., instrument settings, software versions) .

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